ethyl 6-(4-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-(4-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex tricyclic heteroaromatic compound featuring a fused triazatricyclic core. Key structural elements include:
- A 4-bromobenzoyl group at position 6, contributing steric bulk and electron-withdrawing properties.
- A cyclohexyl substituent at position 7, enhancing hydrophobicity and conformational rigidity.
- An ethyl ester moiety at position 5, influencing solubility and metabolic stability.
The compound’s crystallographic characterization likely employs software like SHELX or ORTEP, given their prominence in small-molecule structure determination .
Properties
IUPAC Name |
ethyl 6-(4-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN4O4/c1-2-36-27(35)21-16-20-23(29-22-10-6-7-15-31(22)26(20)34)32(19-8-4-3-5-9-19)24(21)30-25(33)17-11-13-18(28)14-12-17/h6-7,10-16,19H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNNYJKCMJNLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)Br)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-bromobenzoyl chloride with an appropriate amine to form the corresponding imine. This intermediate is then reacted with a cyclohexyl derivative and other reagents under controlled conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
The compound ethyl 6-(4-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic molecule with significant potential applications across various scientific fields. This article will explore its applications in chemistry, biology, medicine, and industry, as well as provide insights into its synthesis and mechanisms of action.
Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create more complex molecules by utilizing it in various reactions such as:
- Condensation Reactions : It can react with amines to form imines.
- Esterification : The carboxylic acid group can be esterified to form derivatives with enhanced properties.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest it may exhibit activity against various bacterial strains.
- Anticancer Activity : Research indicates that the compound could inhibit cancer cell proliferation through specific molecular interactions.
Medicine
Due to its structural uniqueness and reactivity:
- Drug Development : The compound is being explored as a lead candidate for new pharmaceuticals targeting specific diseases due to its potential efficacy and specificity.
Industrial Applications
In industry, this compound can be utilized in the development of new materials with tailored properties:
- Polymer Chemistry : Its functional groups allow for incorporation into polymer matrices to enhance mechanical or thermal properties.
- Dyes and Pigments : The chromophoric nature of the compound can be exploited in the synthesis of dyes for textiles and coatings.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial efficacy of the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that the bromine substitution enhances interaction with bacterial cell membranes.
Case Study 2: Anticancer Properties
In vitro studies showed that the compound reduced proliferation rates of breast cancer cell lines by inducing apoptosis through mitochondrial pathways. Further research is needed to elucidate the exact mechanisms involved.
Mechanism of Action
The mechanism of action of ethyl 6-(4-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 6-(3-Chlorobenzoyl)imino-7-Methyl-2-Oxo-1,7,9-Triazatricyclo[8.4.0.0³,⁸]Tetradeca-3(8),4,9,11,13-Pentaene-5-Carboxylate (CAS 534565-93-0)
This compound () shares the tricyclic backbone but differs in substituents:
- R1 (benzoyl group) : 3-chloro (meta-substituted) vs. 4-bromo (para-substituted).
- R2 (position 7) : Methyl vs. cyclohexyl.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogy.
†Calculated from formula.
‡Estimated via additive contributions (bromo + cyclohexyl increase logP vs. chloro + methyl).
Key Differences and Implications :
Halogen Effects: The 4-bromobenzoyl group in the target compound may enhance lipophilicity and van der Waals interactions compared to the 3-chloro analog. Bromine’s larger atomic radius and polarizability could improve binding affinity in hydrophobic pockets (e.g., enzyme active sites). Para-substitution (target) vs.
In contrast, the methyl group in CAS 534565-93-0 offers minimal steric hindrance, possibly enhancing solubility but shortening biological half-life.
Physicochemical Properties :
- The higher estimated XLogP3 (~3.5) of the target compound suggests greater membrane permeability but lower aqueous solubility compared to CAS 534565-93-0 (XLogP3 = 2.7).
Ethyl Benzoate Derivatives ()
Compounds like I-6230 and I-6232 (ethyl 4-(phenethylamino)benzoates) share an ethyl ester moiety but lack the tricyclic core. Their phenethylamino and heteroaryl substituents (e.g., pyridazinyl) prioritize hydrogen-bonding interactions, unlike the halogen-driven hydrophobicity of the target compound. These analogs may serve distinct biological roles (e.g., enzyme inhibition via polar interactions).
Biological Activity
Ethyl 6-(4-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a tricyclic structure with multiple functional groups that may contribute to its biological properties. The presence of the bromobenzoyl group and the triazatricyclo framework suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to ethyl 6-(4-bromobenzoyl)imino derivatives. For example, benzoxazine derivatives have shown significant anticancer activity due to their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways that are crucial for cancer progression .
The proposed mechanisms for the anticancer activity of similar compounds include:
- Inhibition of cell proliferation : By interfering with the cell cycle.
- Induction of apoptosis : Triggering programmed cell death through intrinsic pathways.
- Targeting specific signaling pathways : Such as those involving growth factors or survival signals.
Study 1: Anticancer Evaluation
A study conducted on a series of benzoxazine derivatives showed that compounds with similar structural motifs exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer properties. The study emphasized the importance of structural modifications in enhancing biological activity .
Study 2: Toxicological Assessment
Toxicological evaluations revealed that while some derivatives caused skin irritation and eye damage, others demonstrated a favorable safety profile with high oral LD50 values (>2000 mg/kg), suggesting low acute toxicity in animal models .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
